2-(3-Chloro-5-methylphenyl)-6-fluorobenzoic acid
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Overview
Description
2-(3-Chloro-5-methylphenyl)-6-fluorobenzoic acid is an organic compound characterized by the presence of a chloro and methyl group on the phenyl ring and a fluorine atom on the benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-5-methylphenyl)-6-fluorobenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-5-methylphenylboronic acid and 6-fluorobenzoic acid.
Coupling Reaction: A Suzuki coupling reaction is employed to couple the boronic acid with the fluorobenzoic acid. This reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in an organic solvent like tetrahydrofuran.
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation enhances efficiency and safety.
Types of Reactions:
Substitution Reactions: The chloro and fluoro groups on the aromatic rings can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol at reflux temperature.
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Major Products:
Substitution: Formation of methoxy or tert-butoxy derivatives.
Oxidation: Conversion of the methyl group to a carboxylic acid.
Reduction: Conversion of the carboxylic acid to an alcohol.
Scientific Research Applications
2-(3-Chloro-5-methylphenyl)-6-fluorobenzoic acid has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Analytical Chemistry: It serves as a reference standard in chromatographic analysis and as a chiral selector in high-performance liquid chromatography (HPLC).
Mechanism of Action
The mechanism of action of 2-(3-Chloro-5-methylphenyl)-6-fluorobenzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory pathways, modulating their activity.
Pathways Involved: It may inhibit the cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.
Comparison with Similar Compounds
- 2-(3-Chloro-5-methylphenyl)-benzoic acid
- 2-(3-Chloro-5-methylphenyl)-4-fluorobenzoic acid
- 2-(3-Chloro-5-methylphenyl)-6-chlorobenzoic acid
Comparison:
- Uniqueness: The presence of both chloro and fluoro substituents on the aromatic rings of 2-(3-Chloro-5-methylphenyl)-6-fluorobenzoic acid imparts unique electronic properties, making it distinct from its analogs.
- Reactivity: The combination of electron-withdrawing and electron-donating groups influences its reactivity in substitution and oxidation reactions, offering versatility in synthetic applications.
Properties
IUPAC Name |
2-(3-chloro-5-methylphenyl)-6-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-8-5-9(7-10(15)6-8)11-3-2-4-12(16)13(11)14(17)18/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFSNODEQYKMJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=C(C(=CC=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690334 |
Source
|
Record name | 3'-Chloro-3-fluoro-5'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261965-73-4 |
Source
|
Record name | 3'-Chloro-3-fluoro-5'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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